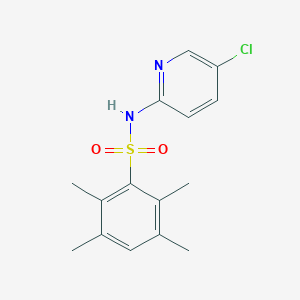![molecular formula C16H25NO4S B226120 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine involves the inhibition of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting these transporters, this compound increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and modulation of neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine are primarily related to its action on the monoamine neurotransmitter systems. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in various brain regions, leading to enhanced mood, motivation, and cognition. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine in lab experiments is its high selectivity for monoamine transporters. This compound has been shown to have minimal effects on other neurotransmitter systems, making it a useful tool for studying the specific roles of dopamine, norepinephrine, and serotonin in various physiological and pathological conditions. However, one limitation of using this compound is its relatively low potency compared to other monoamine transporter inhibitors. This may require higher doses or longer exposure times to achieve the desired effects in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine. One area of interest is the development of more potent and selective monoamine transporter inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Finally, research on the neuroprotective effects of this compound may lead to the development of novel treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as chloroform or dichloromethane. The resulting product is purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine has been used in scientific research to study the function of various neurotransmitter systems in the brain. It has been shown to selectively inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation, reward processing, and motor control. This compound has been used to investigate the role of these neurotransmitters in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and Parkinson's disease.
Eigenschaften
Produktname |
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine |
|---|---|
Molekularformel |
C16H25NO4S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-ethylpiperidine |
InChI |
InChI=1S/C16H25NO4S/c1-5-13-8-6-7-9-17(13)22(18,19)16-11-14(20-3)12(2)10-15(16)21-4/h10-11,13H,5-9H2,1-4H3 |
InChI-Schlüssel |
DIJRSLIHPXPBGW-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Kanonische SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)



